molecular formula C24H19Cl2N3O5 B12020691 2-Methoxy-4-((2-(2-oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dichlorobenzoate CAS No. 769151-44-2

2-Methoxy-4-((2-(2-oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dichlorobenzoate

Cat. No.: B12020691
CAS No.: 769151-44-2
M. Wt: 500.3 g/mol
InChI Key: WEYLNUWSRNXSMT-UVHMKAGCSA-N
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Description

2-Methoxy-4-((2-(2-oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dichlorobenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes methoxy, hydrazono, and dichlorobenzoate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-((2-(2-oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dichlorobenzoate typically involves multiple steps:

    Formation of the hydrazono intermediate: This step involves the reaction of 2-oxo-2-(p-tolylamino)acetic acid with hydrazine hydrate under acidic conditions to form the hydrazono intermediate.

    Condensation reaction: The hydrazono intermediate is then reacted with 2-methoxy-4-formylphenyl 3,4-dichlorobenzoate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of reaction conditions: Temperature, pressure, and pH are carefully controlled to maximize yield.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-((2-(2-oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dichlorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The methoxy and dichlorobenzoate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as hydroxide ions and amines are commonly used.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-4-((2-(2-oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dichlorobenzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-((2-(2-oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dichlorobenzoate involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways related to cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-((2-(2-oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methylbenzoate
  • 2-Methoxy-4-((2-(2-oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 2-chlorobenzoate

Uniqueness

  • Functional Groups : The presence of both methoxy and dichlorobenzoate groups makes it unique compared to similar compounds.
  • Applications : Its specific structure allows for unique applications in medicinal chemistry and materials science.

Properties

CAS No.

769151-44-2

Molecular Formula

C24H19Cl2N3O5

Molecular Weight

500.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dichlorobenzoate

InChI

InChI=1S/C24H19Cl2N3O5/c1-14-3-7-17(8-4-14)28-22(30)23(31)29-27-13-15-5-10-20(21(11-15)33-2)34-24(32)16-6-9-18(25)19(26)12-16/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+

InChI Key

WEYLNUWSRNXSMT-UVHMKAGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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